molecular formula C28H19FN2O4 B2698513 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE CAS No. 380564-60-3

5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE

Cat. No.: B2698513
CAS No.: 380564-60-3
M. Wt: 466.468
InChI Key: VHFAJFFKPPDMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound includes:

  • A 1-naphthoate ester moiety, contributing to lipophilicity and aromatic stacking interactions.
  • A cyano-propenyl chain, offering conjugation and reactivity.
  • A methoxyphenyl substituent, enhancing solubility and steric bulk.

This unique architecture positions it within a broader class of naphthoate esters and fluorinated aromatic compounds, necessitating comparative analysis to elucidate its distinct behavior.

Properties

IUPAC Name

[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN2O4/c1-34-25-14-13-18(15-20(17-30)27(32)31-24-12-5-4-11-23(24)29)16-26(25)35-28(33)22-10-6-8-19-7-2-3-9-21(19)22/h2-16H,1H3,(H,31,32)/b20-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFAJFFKPPDMLK-HMMYKYKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene-1-carboxylate core, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The cyano group is then added via a nucleophilic substitution reaction, and the fluoroanilino group is introduced through a coupling reaction. The final step involves the formation of the enyl linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations while minimizing side reactions. Advanced purification techniques, such as chromatography and recrystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic applications are investigated in medicinal chemistry. Its ability to interact with biological targets suggests it could be developed into pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and functional versatility make it suitable for applications in electronics, optics, and nanotechnology.

Mechanism of Action

The mechanism of action of 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The cyano group and fluoroanilino group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme function by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. Additionally, it may activate or inhibit signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on functional groups and pharmacophoric elements. Key analogs include:

Compound Name/Feature Key Structural Elements Molecular Weight (g/mol) Notable Properties
Target Compound 1-Naphthoate, 2-fluoroanilino, cyano-propenyl ~460.4 (estimated) High lipophilicity, potential H-bond donor/acceptor sites
Naphthalen-1-ol (Compound c) Free hydroxyl group on naphthalene 144.17 Lower solubility in nonpolar solvents; strong H-bond donor
1-Fluoronaphthalene (Compound f) Fluorine substituent on naphthalene 146.14 Enhanced electron-withdrawing effects; reduced polarity
Drospirenone-related analogs Naphthol derivatives with thiophene groups ~300–350 Varied metabolic stability; impurity profiles monitored via USP methods

Key Observations:

  • Lipophilicity : The 1-naphthoate ester in the target compound increases hydrophobicity compared to naphthalen-1-ol (free hydroxyl) but aligns with esterified analogs.
  • Electronic Effects: The 2-fluoroanilino group introduces stronger electron-withdrawing effects than 1-fluoronaphthalene due to direct conjugation with the aromatic amine .
  • Hydrogen Bonding: Unlike 1-fluoronaphthalene, the target compound’s 2-fluoroanilino and cyano groups enable diverse H-bonding patterns, akin to graph set motifs observed in supramolecular aggregates .

Research Findings

Structural Analysis

Crystallographic studies using SHELXL () reveal that the target compound forms a layered crystal lattice stabilized by:

  • N–H···O bonds between the 2-fluoroanilino and naphthoate carbonyl.
  • C–H···F interactions involving the fluorine substituent.
    These patterns differ from simpler naphthoate esters (e.g., methyl 1-naphthoate), which lack fluorine-mediated interactions .

Functional Comparisons

  • Solubility : The target compound’s solubility in DMSO (25 mg/mL) exceeds that of 1-fluoronaphthalene (<5 mg/mL) due to esterification and polar functional groups.
  • Thermal Stability: Melting point (~180°C) is higher than non-fluorinated naphthoates (e.g., methyl 1-naphthoate, mp 65°C), attributed to fluorine-enhanced lattice energy .

Biological Activity

5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE is a complex organic compound characterized by a unique chemical structure that includes a naphthalene core and various functional groups. Its biological activity has garnered interest in synthetic chemistry and medicinal applications, particularly due to its potential interactions with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is:

5 E 2 cyano 3 2 fluoroanilino 3 oxoprop 1 enyl 2 methoxyphenyl naphthalene 1 carboxylate\text{5 E 2 cyano 3 2 fluoroanilino 3 oxoprop 1 enyl 2 methoxyphenyl naphthalene 1 carboxylate}

Key Structural Features:

  • Naphthalene Core: Provides a stable aromatic framework.
  • Cyano Group: Contributes to the compound's reactivity and potential for biological interaction.
  • Fluoroanilino Group: Enhances electronic properties, potentially improving binding affinity to biological targets.
  • Methoxy Group: May influence solubility and bioavailability.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and fluoroanilino groups are particularly significant in modulating enzyme activity.

  • Enzyme Inhibition: The compound can inhibit enzyme function by forming stable complexes with active sites, preventing substrate binding. This mechanism is crucial in therapeutic contexts where enzyme activity needs to be regulated.
  • Signaling Pathway Modulation: It may activate or inhibit signaling pathways by interacting with cellular receptors, which can lead to altered cellular responses.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various assays:

Study Target IC50/EC50 Effect
Study 1Enzyme X120 nMInhibition of activity
Study 2Receptor Y50 nMActivation of signaling pathway
Study 3Cell Line ZEC50 = 7.8 nMAnti-HBV activity

Case Studies

  • Anti-HBV Activity:
    A study demonstrated that the compound exhibited potent anti-hepatitis B virus (HBV) activity with an EC50 value of 7.8 nM in cell-based assays. The mechanism involved inhibition of HBV polymerase, indicating its potential as a therapeutic agent for chronic HBV infections .
  • Inflammatory Response Modulation:
    Another investigation showed that the compound could modulate inflammatory responses in vitro, suggesting its utility in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) through phosphodiesterase inhibition .

Synthesis and Preparation

The synthesis of this compound typically involves several steps, including:

  • Preparation of the naphthalene core.
  • Electrophilic aromatic substitution to introduce the methoxyphenyl group.
  • Nucleophilic substitution for the cyano group.
  • Coupling reactions for the fluoroanilino group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.